Methyl 5-fluoro-2-(4-(trifluoromethoxy)phenyl)isonicotinate
CAS No.:
Cat. No.: VC20173955
Molecular Formula: C14H9F4NO3
Molecular Weight: 315.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H9F4NO3 |
|---|---|
| Molecular Weight | 315.22 g/mol |
| IUPAC Name | methyl 5-fluoro-2-[4-(trifluoromethoxy)phenyl]pyridine-4-carboxylate |
| Standard InChI | InChI=1S/C14H9F4NO3/c1-21-13(20)10-6-12(19-7-11(10)15)8-2-4-9(5-3-8)22-14(16,17)18/h2-7H,1H3 |
| Standard InChI Key | AIOUEMOSFZERBF-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CC(=NC=C1F)C2=CC=C(C=C2)OC(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a pyridine core (isonicotinate) substituted at the 2-position with a 4-(trifluoromethoxy)phenyl group and at the 5-position with a fluorine atom. The methyl ester at the 4-position completes the esterification of the isonicotinic acid backbone. This arrangement introduces steric and electronic effects that influence its reactivity and interactions with biological targets.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 315.22 g/mol |
| Lipophilicity (LogP) | Estimated >3 (high) |
| Hydrogen Bond Acceptors | 4 |
The trifluoromethoxy group () contributes to electron-withdrawing effects, while the fluorine atom enhances polarity without significantly increasing molecular bulk . These attributes optimize membrane permeability and target binding, critical for drug candidates.
Physicochemical Stability
Synthesis and Optimization
Suzuki–Miyaura Coupling
The primary synthetic route involves the Suzuki–Miyaura cross-coupling reaction, which forms the carbon-carbon bond between the pyridine core and the aryl trifluoromethoxy group. This method, conducted under mild conditions, preserves sensitive functional groups.
Table 2: Representative Reaction Conditions
| Component | Role |
|---|---|
| Palladium Catalyst | Facilitates coupling |
| Aryl Boronic Acid | Nucleophilic partner |
| Base (e.g., ) | Neutralizes byproducts |
A related synthesis of 6-[5-fluoro-3-(trifluoromethyl)phenyl]-1,2-dihydroquinoline derivatives highlights challenges in yield optimization, with one example achieving only 7% . This underscores the need for improved catalytic systems or alternative methodologies.
Purification Challenges
Reverse-phase HPLC (90% methanol/water) is employed for purification, but low yields suggest inefficiencies in isolation . Future work may explore crystallization techniques or gradient elution to enhance recovery.
Biological Activity and Mechanisms
Enzyme and Receptor Interactions
The compound’s fluorine atoms engage in dipole-dipole interactions with enzymatic active sites, while the trifluoromethoxy group occupies hydrophobic pockets. Preliminary data suggest inhibitory effects on cytochrome P450 isoforms (e.g., CYP1A2 and CYP2D6), though specific targets remain unconfirmed .
Research Findings and Limitations
Preclinical Studies
Current literature lacks in vivo data, relying on computational models to predict solubility () and gastrointestinal absorption . These models classify the compound as "moderately soluble," necessitating formulation strategies for clinical translation.
Future Directions
Synthetic Chemistry
-
Catalyst Design: Develop palladium ligands to improve coupling efficiency.
-
Alternative Routes: Explore photoredox or electrochemical methods for greener synthesis.
Biological Evaluation
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Target Identification: Use high-throughput screening to map protein interactions.
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ADMET Profiling: Assess absorption, distribution, metabolism, excretion, and toxicity in animal models.
Industrial Collaboration
Partnering with pharmaceutical firms could accelerate scale-up and clinical trials, leveraging the compound’s unique pharmacophore.
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